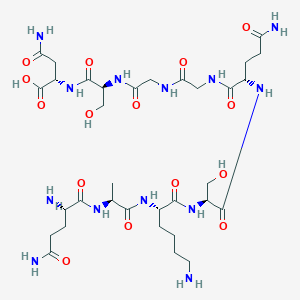
Thymus Factor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymus Factor, also known as thymic factor, is a biologically active peptide derived from the thymus gland. It plays a crucial role in the development and differentiation of T lymphocytes, which are essential for the adaptive immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of thymus factor involves the isolation and purification of thymic peptides from thymus tissue. This process typically includes homogenization of the thymus tissue, followed by extraction using various solvents and purification techniques such as chromatography. The synthetic route may also involve the chemical synthesis of the peptide using solid-phase peptide synthesis (SPPS) methods.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The thymus tissue is sourced from animals, and the peptides are extracted using a combination of solvent extraction and chromatographic techniques. The purified peptides are then formulated into pharmaceutical preparations for clinical use.
Chemical Reactions Analysis
Types of Reactions: Thymus factor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide to enhance its stability and bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds in the peptide.
Substitution: Substitution reactions involve the replacement of specific amino acid residues with other amino acids to modify the peptide’s properties.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioactivity, and therapeutic potential.
Scientific Research Applications
Thymus factor has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of peptide chemistry and the development of peptide-based drugs.
Biology: It is crucial for understanding the development and function of the immune system, particularly T cell maturation and differentiation.
Medicine: this compound has therapeutic potential in treating immune-related disorders, such as immunodeficiency diseases and autoimmune conditions. It is also being investigated for its role in cancer immunotherapy.
Industry: this compound is used in the production of immunomodulatory drugs and supplements that enhance immune function.
Mechanism of Action
Thymus factor can be compared with other thymic peptides such as thymosin alpha 1 and thymopoietin. While all these peptides play roles in T cell development, this compound is unique in its specific interactions and signaling pathways. Thymosin alpha 1, for example, is known for its immunomodulatory effects and is used clinically to enhance immune function in various conditions. Thymopoietin, on the other hand, is involved in the differentiation of T cells and the regulation of immune responses.
Comparison with Similar Compounds
- Thymosin alpha 1
- Thymopoietin
- Thymulin
Each of these compounds has distinct properties and applications, making thymus factor a unique and valuable peptide in the field of immunology.
Properties
Molecular Formula |
C33H57N13O15 |
|---|---|
Molecular Weight |
875.9 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H57N13O15/c1-15(41-28(55)16(35)5-7-22(36)49)27(54)43-17(4-2-3-9-34)30(57)46-21(14-48)32(59)44-18(6-8-23(37)50)29(56)40-11-25(52)39-12-26(53)42-20(13-47)31(58)45-19(33(60)61)10-24(38)51/h15-21,47-48H,2-14,34-35H2,1H3,(H2,36,49)(H2,37,50)(H2,38,51)(H,39,52)(H,40,56)(H,41,55)(H,42,53)(H,43,54)(H,44,59)(H,45,58)(H,46,57)(H,60,61)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
WCVZSNKVWPKKQQ-BPSSIEEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


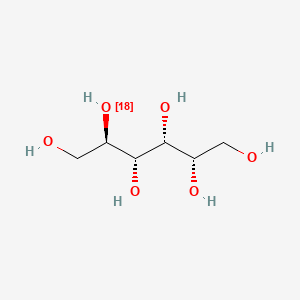
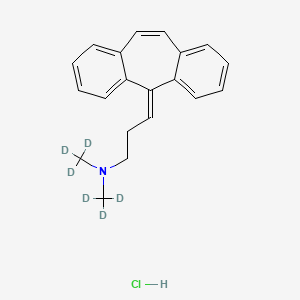
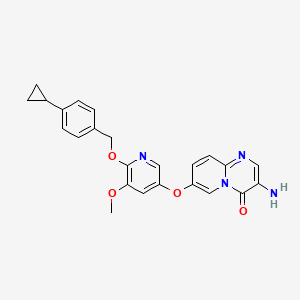
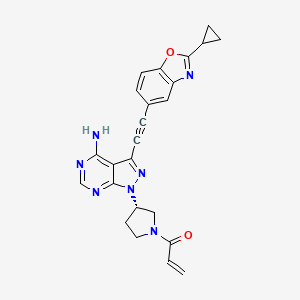

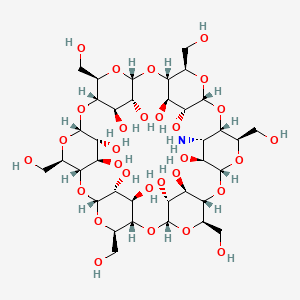

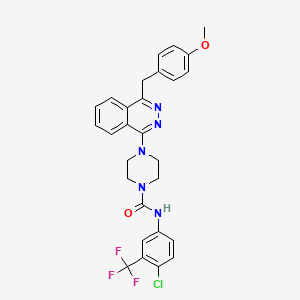
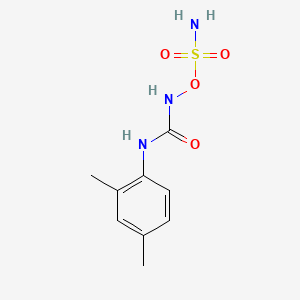
phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
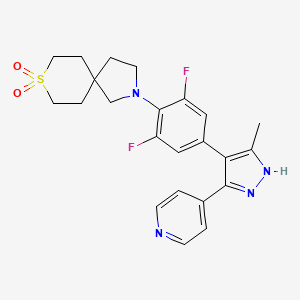
![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
